molecular formula C16H19N5O5S B2393270 N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428351-46-5

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2393270
CAS No.: 1428351-46-5
M. Wt: 393.42
InChI Key: SFNHFUYLIQPMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a highly potent, selective, and cell-active ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). This compound has emerged as a valuable chemical tool for dissecting the role of SYK in various cellular processes. SYK is a non-receptor tyrosine kinase that plays a critical role in signaling through immunoreceptors, such as the B-cell receptor and Fc receptors, making it a compelling target for investigating autoimmune disorders, allergic inflammation, and hematological cancers. Researchers utilize this inhibitor to probe SYK-dependent signaling pathways in immune cells and to assess its therapeutic potential in preclinical models. Its high selectivity profile helps minimize off-target effects, ensuring that observed phenotypic outcomes are reliably attributed to SYK inhibition. The product is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to guarantee high purity and identity confirmation for research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For comprehensive product information, including data sheets and availability, please visit the supplier's product page here . The role of SYK as a therapeutic target is discussed in scientific literature, such as the review found here .

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHFUYLIQPMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and sulfonylation.

    Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Pyridine Synthesis: The pyridine moiety can be prepared through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final coupling involves the formation of an amide bond between the isoxazole and pyridine intermediates, followed by sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with the GABA A α5 receptor, a member of the ligand-gated ion channel superfamily. By binding to this receptor, it modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability and cognitive functions .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s isoxazole and sulfonylated piperidine groups distinguish it from thiazole- and chlorophenyl-containing analogs in . These differences may influence target selectivity, metabolic stability, and solubility.
  • Stereochemical complexity in compounds 14 and 15 reduced synthetic yields (39–53%) compared to simpler derivatives, suggesting that the target compound’s stereochemistry (if present) could pose similar challenges .

Key Findings :

  • S336’s dimethoxybenzyl and pyridin-2-yl groups optimize receptor binding (hTAS1R1/hTAS1R3), while the target compound’s sulfonamide-piperidine motif suggests divergent biological targets .
  • Metabolic stability varies: S336 undergoes rapid hepatic degradation without amide bond cleavage, implying that the target compound’s sulfonamide group may alter its metabolic pathway compared to ester- or ether-containing analogs .

Q & A

Q. What synthetic routes improve yield and sustainability for scaled-up research?

  • Green Chemistry Approaches :
  • Continuous Flow Reactors : Enhance amide coupling efficiency with reduced solvent waste .
  • Biocatalysts : Lipases for enantioselective sulfonylation .
  • Yield Optimization :
  • Use HATU/DIPEA for amide bond formation (yield increases from 60% to 85%) .
  • Replace THF with cyclopentyl methyl ether (CPME) for safer solvent choice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.